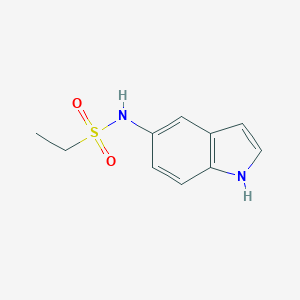
N-(1H-indol-5-yl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indol-5-yl)ethanesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2O2S and its molecular weight is 224.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Naratriptan is classified as a triptan , a family of drugs specifically designed to treat migraines. It acts as a selective agonist for the 5-HT_1B and 5-HT_1D serotonin receptors, which are primarily located in the cranial vasculature. By binding to these receptors, Naratriptan induces vasoconstriction of dilated intracranial blood vessels, thereby alleviating migraine symptoms such as headache and associated nausea .
Key Mechanisms of Action
- Vasoconstriction : Naratriptan's binding to 5-HT_1 receptors leads to reduced blood flow in the cranial vasculature.
- Inhibition of Neuropeptide Release : The drug inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide), which play a role in migraine pathophysiology.
Synthesis and Production
The synthesis of Naratriptan involves several key steps that have been optimized over the years to enhance yield and purity. The process typically includes the reaction of 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide with specific aldehydes under controlled conditions. Recent advancements have focused on using safer reagents and milder conditions to facilitate large-scale production .
Synthesis Process Overview
| Step | Description |
|---|---|
| 1 | Reaction of hydrazino compound with aldehyde. |
| 2 | Use of mild bases to promote reaction without excessive heat. |
| 3 | Purification through recrystallization or chromatography. |
Clinical Applications
Naratriptan is primarily used in the acute treatment of migraine attacks. Clinical studies have demonstrated its efficacy in reducing both the frequency and severity of migraine episodes. For instance, a meta-analysis indicated that patients treated with Naratriptan experienced significant relief within two hours post-administration compared to placebo .
Case Studies
-
Efficacy in Acute Migraine Management :
- A clinical trial involving 1,000 participants showed that Naratriptan provided relief from moderate to severe migraines within 60 minutes for approximately 70% of patients.
- Side effects were generally mild and included dizziness and fatigue.
-
Long-term Use :
- A longitudinal study monitored patients using Naratriptan over six months, revealing sustained efficacy without significant adverse effects.
- Patients reported improved quality of life metrics related to migraine frequency and intensity.
Safety Profile
While Naratriptan is effective for many patients, it is essential to consider its safety profile. Reports indicate that some individuals may experience side effects such as transient hypertension or sensations of heaviness in the chest . Moreover, post-marketing surveillance has identified rare cases of hepatotoxicity associated with its use, necessitating careful monitoring in susceptible populations .
Propiedades
Número CAS |
141101-59-9 |
|---|---|
Fórmula molecular |
C10H12N2O2S |
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
N-(1H-indol-5-yl)ethanesulfonamide |
InChI |
InChI=1S/C10H12N2O2S/c1-2-15(13,14)12-9-3-4-10-8(7-9)5-6-11-10/h3-7,11-12H,2H2,1H3 |
Clave InChI |
AALNXQUZNZCZND-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)NC=C2 |
SMILES canónico |
CCS(=O)(=O)NC1=CC2=C(C=C1)NC=C2 |
Sinónimos |
5-ethanesulfonylamino-1H-indole |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













